molecular formula C17H19N3O3S B2371550 methyl 7-(3-(thiophen-2-ylmethyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448050-21-2

methyl 7-(3-(thiophen-2-ylmethyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2371550
CAS No.: 1448050-21-2
M. Wt: 345.42
InChI Key: RAGHWDFRTCCMRI-UHFFFAOYSA-N
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Description

Methyl 7-(3-(thiophen-2-ylmethyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a urea moiety, and a dihydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-(3-(thiophen-2-ylmethyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps:

    Formation of the Dihydroisoquinoline Core: The dihydroisoquinoline core can be synthesized via a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a thiophene boronic acid with a halogenated precursor.

    Urea Formation: The urea moiety is formed by reacting an isocyanate with an amine. In this case, the thiophen-2-ylmethylamine reacts with an isocyanate derivative to form the urea linkage.

    Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, cost-effectiveness, and scalability of the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones.

    Reduction: The dihydroisoquinoline core can be reduced to tetrahydroisoquinoline under hydrogenation conditions.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the urea nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, methyl 7-(3-(thiophen-2-ylmethyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is investigated for its potential pharmacological properties. It may exhibit activity against certain types of cancer cells, bacteria, or viruses due to its ability to interact with biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as organic semiconductors or light-emitting diodes (OLEDs), due to the electronic properties of the thiophene ring.

Mechanism of Action

The mechanism of action of methyl 7-(3-(thiophen-2-ylmethyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can participate in π-π stacking interactions, while the urea moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 7-(3-(furan-2-ylmethyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate: Similar structure but with a furan ring instead of a thiophene ring.

    Methyl 7-(3-(pyridin-2-ylmethyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in methyl 7-(3-(thiophen-2-ylmethyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate imparts unique electronic properties, making it more suitable for applications in organic electronics compared to its furan or pyridine analogs. Additionally, the thiophene ring may enhance the compound’s biological activity due to its ability to participate in diverse chemical interactions.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

methyl 7-(thiophen-2-ylmethylcarbamoylamino)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-23-17(22)20-7-6-12-4-5-14(9-13(12)11-20)19-16(21)18-10-15-3-2-8-24-15/h2-5,8-9H,6-7,10-11H2,1H3,(H2,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGHWDFRTCCMRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NCC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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